molecular formula C17H12F3N7O B10936002 N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936002
M. Wt: 387.3 g/mol
InChI Key: GJJYCQSGBIXNFQ-UHFFFAOYSA-N
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Description

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine hydrate with a suitable 1,3-diketone under reflux conditions.

    Introduction of the Trifluoromethyl Group: This step involves the reaction of the pyrazole derivative with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Construction of the Triazolopyrimidine Core: This is typically done through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Employed in the development of functional materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrazolopyrimidine Derivatives: These compounds have a similar core structure and are used in similar applications.

Uniqueness

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-3-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances its physicochemical properties and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H12F3N7O

Molecular Weight

387.3 g/mol

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H12F3N7O/c18-17(19,20)12-4-1-3-11(9-12)10-26-8-5-13(24-26)22-15(28)14-23-16-21-6-2-7-27(16)25-14/h1-9H,10H2,(H,22,24,28)

InChI Key

GJJYCQSGBIXNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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